2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride
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Overview
Description
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is a heterocyclic organic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in pharmaceutical and organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available imidazo[1,2-a]pyridine derivatives.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating agents like chloroformates.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt, typically by treating the free base with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production methods for 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride often involve continuous flow processes to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: To introduce the aminomethyl group.
High-Pressure Carboxylation: Using specialized reactors to handle the high-pressure conditions required for carboxylation.
Crystallization: To purify the final product and obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as imidazo[1,2-a]pyridine-6-carboxylic acid N-oxide.
Reduction: Reduced derivatives like 2-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Antimicrobial Activity: Studied for its ability to act against various microbial strains.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Diagnostic Agents: Used in the synthesis of compounds for diagnostic imaging.
Industry
Material Science: Utilized in the development of new materials with specific electronic properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid
- 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid
Uniqueness
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is unique due to the position of the carboxylic acid group at the 6-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and properties compared to its analogs.
Properties
CAS No. |
2648940-95-6 |
---|---|
Molecular Formula |
C9H11Cl2N3O2 |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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